Cas no 361160-36-3 (N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}-2-phenoxybenzamide)

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-phenoxybenzamide is a synthetic organic compound featuring a naphthothiazole core linked to a phenoxybenzamide moiety. This structure confers potential utility in pharmaceutical and materials science applications due to its fused heterocyclic system, which may exhibit enhanced binding affinity or electronic properties. The compound's rigid aromatic framework and sulfur-containing thiazole ring suggest stability and possible bioactivity, making it a candidate for further investigation in drug discovery or functional materials. Its precise solubility, reactivity, and thermal properties depend on substituent effects, warranting characterization for targeted applications. Handling should follow standard safety protocols for aromatic and heterocyclic compounds.
N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}-2-phenoxybenzamide structure
361160-36-3 structure
Product Name:N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}-2-phenoxybenzamide
CAS No:361160-36-3
MF:C24H18N2O2S
MW:398.476924419403
CID:6611693
PubChem ID:3602316
Update Time:2025-06-03

N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}-2-phenoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}-2-phenoxybenzamide
    • AKOS001599869
    • 361160-36-3
    • N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-PHENOXYBENZAMIDE
    • N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide
    • SR-01000420029
    • SR-01000420029-1
    • F0214-0111
    • N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide
    • Oprea1_574367
    • Inchi: 1S/C24H18N2O2S/c27-23(19-12-6-7-13-20(19)28-17-9-2-1-3-10-17)26-24-25-22-18-11-5-4-8-16(18)14-15-21(22)29-24/h1-13H,14-15H2,(H,25,26,27)
    • InChI Key: VINQTTQSGNOVDO-UHFFFAOYSA-N
    • SMILES: S1C(NC(C2=CC=CC=C2OC2C=CC=CC=2)=O)=NC2=C1CCC1C=CC=CC=12

Computed Properties

  • Exact Mass: 398.10889899g/mol
  • Monoisotopic Mass: 398.10889899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 567
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 79.5Ų

N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}-2-phenoxybenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0214-0111-2μmol
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-phenoxybenzamide
361160-36-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0214-0111-5μmol
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-phenoxybenzamide
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F0214-0111-10μmol
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-phenoxybenzamide
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F0214-0111-20μmol
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-phenoxybenzamide
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F0214-0111-1mg
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-phenoxybenzamide
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F0214-0111-2mg
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-phenoxybenzamide
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F0214-0111-3mg
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-phenoxybenzamide
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F0214-0111-4mg
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-phenoxybenzamide
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F0214-0111-5mg
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$69.0 2023-05-17
Life Chemicals
F0214-0111-10mg
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-phenoxybenzamide
361160-36-3 90%+
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$79.0 2023-05-17

Additional information on N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}-2-phenoxybenzamide

Comprehensive Overview of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-phenoxybenzamide (CAS No. 361160-36-3)

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-phenoxybenzamide, with the CAS number 361160-36-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound belongs to the class of naphthothiazole derivatives, which are known for their unique structural properties and potential applications in drug discovery and development. The molecular structure combines a naphthothiazole core with a phenoxybenzamide moiety, offering a versatile scaffold for further chemical modifications.

In recent years, the scientific community has shown increasing interest in naphthothiazole-based compounds due to their promising biological activities. Researchers have explored their potential as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The specific structural features of CAS 361160-36-3, including its fused aromatic system and amide linkage, make it particularly interesting for structure-activity relationship (SAR) studies in medicinal chemistry.

The synthesis of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-phenoxybenzamide typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity and yield. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are essential for characterizing this compound and verifying its structural integrity. These quality control measures are crucial for researchers who require highly pure compounds for their investigations.

From a pharmaceutical perspective, compounds like 361160-36-3 are often investigated for their drug-like properties, including solubility, stability, and membrane permeability. Computational chemistry approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are frequently employed to predict the potential biological activities of such molecules before extensive laboratory testing.

The naphthothiazole scaffold present in this compound has shown particular promise in targeting various disease pathways. Recent publications have highlighted similar structures as potential modulators of protein-protein interactions, which are increasingly recognized as important therapeutic targets in conditions ranging from cancer to neurodegenerative diseases. This has led to growing searches for "naphthothiazole drug candidates" and "small molecule PPI inhibitors" in scientific literature databases.

In materials science, derivatives of CAS 361160-36-3 have been explored for their potential applications in organic electronics and optoelectronic devices. The extended π-conjugated system in these molecules makes them candidates for developing novel organic semiconductors or fluorescent probes. This aligns with current research trends focusing on sustainable and efficient materials for energy applications.

For researchers working with this compound, proper storage conditions are essential to maintain its stability. Recommendations typically include protection from light and moisture, with storage at controlled temperatures. These handling precautions are similar to those for many heterocyclic compounds used in pharmaceutical research.

The safety profile of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-phenoxybenzamide should be thoroughly evaluated before any biological testing. While comprehensive toxicology data may not be publicly available for this specific compound, standard laboratory safety protocols for handling organic synthesis intermediates should always be followed, including the use of appropriate personal protective equipment.

From a commercial perspective, the availability of CAS 361160-36-3 through chemical suppliers has made it accessible to researchers worldwide. The compound is typically offered in various quantities, from milligram scales for initial screening to gram quantities for more extensive studies. Pricing and availability may vary depending on purity specifications and supplier capabilities.

Future research directions for this compound class may include further exploration of its biological activity spectrum, optimization of its pharmacokinetic properties, and development of more efficient synthetic routes. The growing interest in targeted therapies and precision medicine continues to drive demand for novel chemical entities with well-characterized properties like this naphthothiazole derivative.

In conclusion, N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-phenoxybenzamide (361160-36-3) represents an interesting case study in modern medicinal chemistry and materials science. Its unique structural features and potential applications make it a valuable compound for researchers exploring new therapeutic approaches and advanced materials. As scientific understanding of such molecular architectures continues to grow, so too does their potential to contribute to significant advancements in multiple fields of study.

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